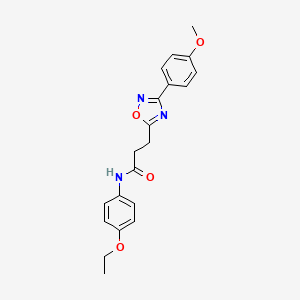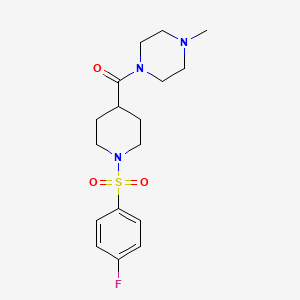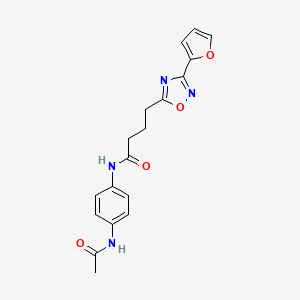
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide, also known as CPOEB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In neuroprotection, N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide has been found to protect against oxidative stress-induced damage in neuronal cells. Additionally, N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide has exhibited antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Wirkmechanismus
The mechanism of action of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cell growth and proliferation. N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a critical role in the regulation of gene expression. Inhibition of HDAC activity has been linked to the induction of cell cycle arrest and apoptosis, which may explain the anti-cancer properties of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide.
Biochemical and Physiological Effects:
N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide has been shown to have various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, protection against oxidative stress-induced damage in neuronal cells, and inhibition of bacterial and fungal growth. Additionally, N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide has been found to have low toxicity in various cell lines, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide for lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide has been shown to have low toxicity in various cell lines, making it a safe option for in vitro studies. However, one of the limitations of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide is its limited solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide, including the development of new anti-cancer agents, the exploration of its neuroprotective properties, and the development of new antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide and its potential applications in various fields.
Synthesemethoden
The synthesis of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide involves a multi-step process that begins with the reaction of 2-chlorobenzoyl chloride with ethylenediamine to form 2-chlorobenzamide. This intermediate is then reacted with 2-fluorobenzoyl chloride and sodium azide to form the final product, N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide. The synthesis of N-(1-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-2-fluorobenzamide has been optimized to achieve high yields and purity, making it a viable option for scientific research applications.
Eigenschaften
IUPAC Name |
N-[1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c1-10(20-16(23)12-7-3-5-9-14(12)19)17-21-15(22-24-17)11-6-2-4-8-13(11)18/h2-10H,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDCKNFCWQHHHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=CC=C2Cl)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-methoxy-N-[(pyridin-3-yl)methyl]-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7711876.png)
